

Ecotoxicology of Cybutryne on Non-Target Marine Organisms: An In-depth Technical Guide

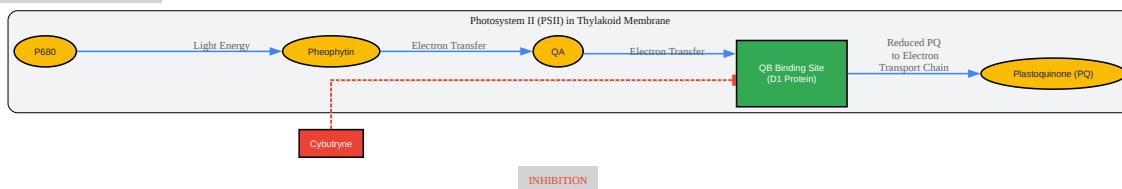
Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Cybutryne**

Cat. No.: **B021153**

[Get Quote](#)


Introduction

Cybutryne, also known by its trade name Irgarol-1051, is a triazine-based biocide that has been widely used as an antifouling agent in paints applied to ship hulls.^{[1][2]} Its primary function is to prevent the settlement and growth of algae and other marine organisms. However, the same properties that make it an effective antifoulant also pose a significant threat to non-target marine ecosystems. Due to its persistence in the environment and high toxicity, particularly to primary producers, the use of **cybutryne** in antifouling systems has been phased out and is now banned by the International Maritime Organization (IMO).^[3] This technical guide provides a comprehensive overview of the ecotoxicological effects of **cybutryne** on non-target marine organisms, intended for researchers, scientists, and drug development professionals.

Mechanism of Action

The primary mode of action of **cybutryne** is the inhibition of photosynthesis in algae and aquatic plants.^{[1][2]} Specifically, **cybutryne** disrupts the electron transport chain in Photosystem II (PSII) within the chloroplasts.^[4] It competitively binds to the D1 protein of the PSII complex, displacing the native plastoquinone (PQ). This blockage of the electron flow from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB) halts the photosynthetic process, leading to a reduction in growth and, at sufficient concentrations, cell death.^[5] The disruption of this fundamental energy-producing pathway has cascading effects on the entire aquatic food web, as algae form the base of most marine ecosystems.^[2]

Cybutryne's Mechanism of Action in Photosystem II.

[Click to download full resolution via product page](#)**Cybutryne's Mechanism of Action in Photosystem II.**

Ecotoxicity to Non-Target Marine Organisms

Cybutryne exhibits varying levels of toxicity across different trophic levels in the marine environment. It is highly toxic to algae and aquatic plants, moderately toxic to invertebrates, and poses a lower, though still significant, risk to fish.[1]

Algae and Cyanobacteria

As primary producers, marine algae and cyanobacteria are the most sensitive organisms to **cybutryne** exposure.[2] The inhibition of photosynthesis leads to significant reductions in growth and biomass.

Species	Endpoint	Exposure Duration	Value (µg/L)	Reference
<i>Skeletonema costatum</i>	EC50 (Growth)	72 h	0.13	[4]
<i>Tetraselmis suecica</i>	EC50 (Growth)	72 h	0.49	[4]
<i>Isochrysis galbana</i>	EC50 (Growth)	72 h	0.23	[4]
Marine Periphyton	NOEC (Photosynthesis)	21 d	0.016	[4]

Marine Invertebrates

The effects of **cybutryne** on marine invertebrates are generally less acute than on algae. However, chronic exposure can lead to sublethal effects on growth, reproduction, and development.

Species	Endpoint	Exposure Duration	Value (µg/L)	Reference
<i>Acartia tonsa</i> (Copepod)	LC50	48 h	2,300	[4]
<i>Crassostrea gigas</i> (Oyster)	EC50 (Larval development)	48 h	480	[4]
<i>Mercenaria mercenaria</i> (Clam)	NOEC (Growth)	35 d	0.100	[4]
<i>Mysidopsis bahia</i> (Mysid shrimp)	LC50	96 h	1,600	[4]

Marine Fish

Fish are generally the least sensitive trophic level to the direct toxic effects of **cybutryne**. However, bioaccumulation can occur, and indirect effects through the disruption of the food web are a significant concern.

Species	Endpoint	Exposure Duration	Value (µg/L)	Reference
Oncorhynchus mykiss (Rainbow trout)	LC50	96 h	1,800	[4]
Cyprinodon variegatus (Sheepshead minnow)	LC50	96 h	1,700	[4]
Scophthalmus maximus (Turbot)	LC50	96 h	900	[4]
Cyprinodon variegatus (Sheepshead minnow)	NOEC (Early life-stage)	35 d	110	[4]

Environmental Fate and Metabolites

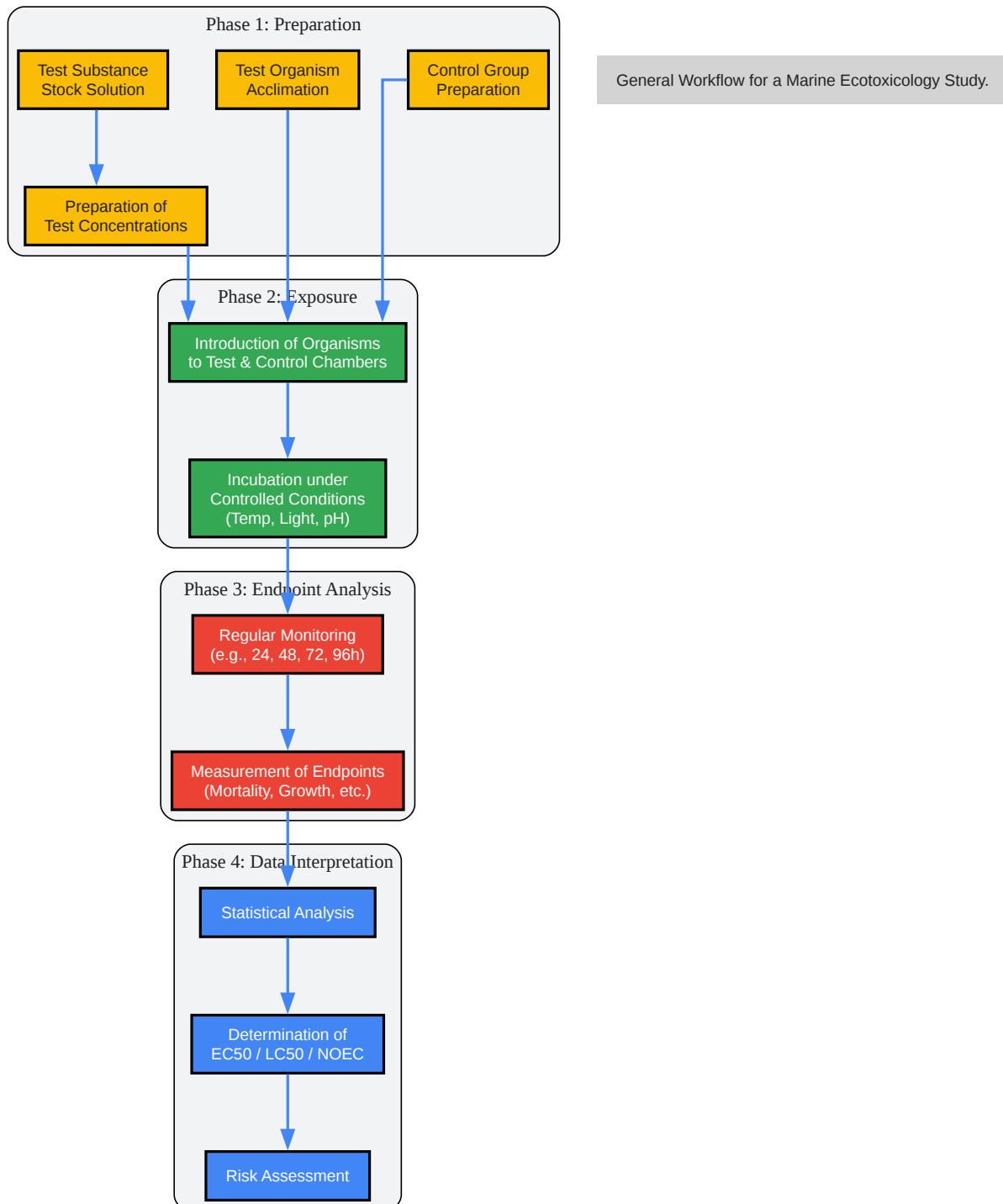
Cybutryne is a persistent substance in the marine environment, with a tendency to accumulate in sediments.[2] Its degradation in the water column is slow. The primary degradation product of **cybutryne** is M1 (2-methylthio-4-tert-butylamino-6-amino-s-triazine), which is also toxic to aquatic plants and algae.[4] The persistence of both the parent compound and its toxic metabolite prolongs their potential impact on marine ecosystems.

Experimental Protocols

Standardized ecotoxicological testing methods are employed to assess the toxicity of substances like **cybutryne**. The following are summaries of key experimental protocols.

Algal Growth Inhibition Test (Based on OECD 201)

- Test Organism: A marine microalga species such as *Skeletonema costatum* or *Isochrysis galbana*.
- Test Substance Preparation: A stock solution of **cybutryne** is prepared in a suitable solvent and then serially diluted with sterile seawater enriched with nutrients to create a range of test concentrations.
- Experimental Setup: Replicate cultures of the test alga are exposed to the different concentrations of **cybutryne** in flasks under controlled conditions of temperature, light, and pH. A control group with no **cybutryne** is also included.
- Duration: The test typically runs for 72 to 96 hours.
- Endpoint Measurement: Algal growth is measured at regular intervals (e.g., every 24 hours) by determining cell density using a cell counter or by measuring chlorophyll-a fluorescence.
- Data Analysis: The growth rates for each concentration are calculated and compared to the control to determine the EC50 (the concentration that causes a 50% reduction in growth).


Invertebrate Acute Toxicity Test (Based on OECD 202)

- Test Organism: A marine invertebrate species such as the copepod *Acartia tonsa* or the mysid shrimp *Mysidopsis bahia*.
- Test Substance Preparation: Similar to the algal test, a series of **cybutryne** concentrations are prepared in filtered seawater.
- Experimental Setup: A defined number of organisms are placed in test chambers containing the different **cybutryne** concentrations. A control group is maintained in clean seawater.
- Duration: The exposure period is typically 48 to 96 hours.
- Endpoint Measurement: Mortality or immobilization of the test organisms is recorded at specified time points.

- Data Analysis: The data is used to calculate the LC50 (the concentration that is lethal to 50% of the test population).

Fish Acute Toxicity Test (Based on OECD 203)

- Test Organism: A marine fish species such as the sheepshead minnow (*Cyprinodon variegatus*).
- Test Substance Preparation: A range of **cybutryne** concentrations are prepared in a flow-through or static-renewal system with filtered seawater.
- Experimental Setup: Groups of fish are exposed to the different test concentrations in aquaria under controlled conditions of temperature, dissolved oxygen, and photoperiod.
- Duration: The standard test duration is 96 hours.
- Endpoint Measurement: Mortality is the primary endpoint, observed and recorded at regular intervals.
- Data Analysis: The LC50 value is calculated based on the observed mortality at the different concentrations.

[Click to download full resolution via product page](#)**General Workflow for a Marine Ecotoxicology Study.**

Conclusion

The extensive body of research on the ecotoxicology of **cybutryne** clearly demonstrates its significant risk to non-target marine organisms, particularly primary producers. Its primary mechanism of action, the inhibition of Photosystem II, disrupts the base of the marine food web. While less acutely toxic to invertebrates and fish, its persistence and the toxicity of its primary metabolite, M1, contribute to long-term environmental concerns. The global ban on **cybutryne** in antifouling systems is a critical step in mitigating its environmental impact. Continued monitoring and research are essential to understand the long-term recovery of marine ecosystems from past contamination and to ensure that alternative antifouling solutions are environmentally benign.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cybutryne [sitem.herts.ac.uk]
- 2. CYBUTRYNE USAGE BAN IN ANTI-FOULING COATING SYSTEMS [awpmarine.com]
- 3. Cybutryne banned in anti-fouling systems from 1 January 2023 [dnv.com]
- 4. circabc.europa.eu [circabc.europa.eu]
- 5. Effects on Photosystem II Function, Photoinhibition, and Plant Performance of the Spontaneous Mutation of Serine-264 in the Photosystem II Reaction Center D1 Protein in Triazine-Resistant Brassica napus L - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Ecotoxicology of Cybutryne on Non-Target Marine Organisms: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b021153#ecotoxicology-of-cybutryne-on-non-target-marine-organisms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com